molecular formula C14H17NO3 B3393235 Benzyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 2089381-64-4

Benzyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B3393235
CAS No.: 2089381-64-4
M. Wt: 247.29 g/mol
InChI Key: RSMKUMJCVWVRAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a high-value chemical intermediate in organic synthesis and pharmaceutical research. This compound features a stereochemically defined 2-azabicyclo[2.2.1]heptane scaffold, a structure of significant interest in medicinal chemistry for its ability to mimic sugar moieties and confer conformational restriction to potential drug candidates . Its key synthetic value lies in its role as a key precursor in the multi-step synthesis of complex molecules, particularly carbocyclic nucleoside analogues . These analogues are investigated for their potential therapeutic applications. The benzyloxycarbonyl (Cbz) protecting group on the amine functionality is a critical feature, allowing for further selective chemical modifications on the molecule's other reactive centers, such as the hydroxy group, while stabilizing the amine during synthetic sequences . The compound is offered in various quantities to support research and development efforts. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

benzyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13-7-11-6-12(13)15(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMKUMJCVWVRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1N(C2)C(=O)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate can be synthesized through the reaction of 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylic acid with benzyl alcohol . The reaction typically involves the use of a suitable catalyst and may require specific reaction conditions such as temperature control and solvent selection to optimize yield and purity.

Chemical Reactions Analysis

Hydrogenolysis of the Benzyl Ester Group

The benzyl ester moiety undergoes catalytic hydrogenolysis, a key reaction for deprotection:

Reagent/Conditions Product Key Features
H₂, Pd/C catalyst, MeOH/EtOH 6-Hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylic acidRemoves benzyl group; yields free carboxylic acid

This reaction is pivotal for generating bioactive intermediates in drug development, as the free carboxylic acid can participate in peptide coupling or salt formation .

Esterification of the Hydroxyl Group

The C6 hydroxyl group reacts with carboxylic acids or acyl chlorides to form esters:

Reagent Conditions Product
Acetic anhydridePyridine, RT6-Acetoxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Benzoyl chlorideBase (e.g., Et₃N)6-Benzoyloxy derivative

Esterification enhances lipophilicity, which is advantageous for improving membrane permeability in drug candidates.

Hydrolysis Reactions

The ester and hydroxyl groups participate in hydrolysis under varied conditions:

Acidic Hydrolysis

  • Conditions : HCl/H₂O, reflux

  • Product : Carboxylic acid (via benzyl ester cleavage).

Basic Hydrolysis

  • Conditions : NaOH/EtOH, reflux

  • Product : Sodium carboxylate (saponification).

Oxidation and Bis-Hydroxylation

The bicyclic framework undergoes oxidative transformations:

Reagent Conditions Product
OsO₄, NMO tert-Butanol/H₂O, 0–25°CDiol derivatives (cis-1,2-dihydroxylation)
KMnO₄ Acidic or neutral aqueousKetone or carboxylic acid derivatives

Bis-hydroxylation with OsO₄ introduces vicinal diols, enabling further functionalization (e.g., acetonide formation) .

Fluorination at C6

The hydroxyl group is replaced by fluorine using diethylaminosulfur trifluoride (DAST):

Reagent Conditions Product Stereochemical Outcome
DAST CH₂Cl₂, −78°C6-Fluoro-2-azabicyclo[2.2.1]heptane-2-carboxylateRetention of configuration via N-lone pair participation

This reaction is stereospecific, with the bicyclic nitrogen’s lone pair stabilizing the transition state .

Nucleophilic Substitution

The carboxylate group participates in nucleophilic acyl substitution:

Nucleophile Conditions Product
AminesDCC, DMAP, CH₂Cl₂Amide derivatives
AlcoholsMitsunobu conditionsEther-linked analogues

Mitsunobu reactions enable ether formation at C7, expanding structural diversity for receptor-targeted analogues .

Ring-Opening Reactions

Under strong acidic conditions, the bicyclic framework undergoes ring-opening:

Reagent Conditions Product
HBr (48%)RefluxLinear amine-carboxylic acid derivatives

This reactivity is leveraged to synthesize open-chain intermediates for further derivatization .

Reaction Mechanism Insights

  • Fluorination : Proceeds via an SN2 mechanism with neighboring-group participation by the nitrogen lone pair, retaining stereochemistry .

  • Hydrogenolysis : Heterogeneous catalysis on Pd/C surfaces cleaves the benzyl-oxygen bond selectively .

Comparative Reactivity Table

Reaction Type Functional Group Involved Key Reagents Applications
HydrogenolysisBenzyl esterH₂/Pd/CDeprotection for bioactive intermediates
EsterificationC6 hydroxylAc₂O, BzClProdrug synthesis
FluorinationC6 hydroxylDASTRadiolabeling, metabolic stability
MitsunobuC7 hydroxyl (post-oxidation)DIAD, PPh₃Ether-linked drug analogues

Scientific Research Applications

Neuropharmacology

Benzyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate has shown potential in interacting with neurotransmitter systems. Preliminary studies indicate that it may influence neurotransmitter activity, suggesting applications in treating central nervous system disorders such as depression and anxiety.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on Cathepsin C, an enzyme linked to various diseases including inflammatory conditions . This inhibition could lead to therapeutic strategies for managing these conditions.

Drug Development

The compound serves as a lead structure in drug development due to its unique properties. Its ability to modify biological activity through structural variations allows chemists to design derivatives that may enhance efficacy or reduce side effects in therapeutic applications.

Case Study 1: Neuroactive Properties

In a study assessing the neuroactive properties of this compound, researchers found that it exhibited selective binding affinity to certain receptors associated with mood regulation. This suggests potential use as an antidepressant agent.

Case Study 2: Enzyme Inhibition

Another research project focused on the compound's role as an inhibitor of Cathepsin C demonstrated significant results in vitro, highlighting its potential for therapeutic applications in treating conditions characterized by excessive enzyme activity, such as chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of benzyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in biochemical pathways and physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Differences

Key structural analogs vary in their bicyclo frameworks, substituents, and stereochemistry, leading to distinct physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name CAS Molecular Formula Bicyclo System Substituents Key Properties Applications
Benzyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate 198835-18-6 C₁₄H₁₇NO₃ [2.2.1] 6-hydroxy, benzyl ester Moderate polarity; requires cool storage Pharmaceutical intermediate
tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (various isomers) 207405-59-2, 198835-02-8 C₁₁H₁₉NO₃ [2.2.1] 6-hydroxy, tert-butyl ester Enhanced stability; higher lipophilicity Drug synthesis intermediates
Benzyl 6-ethyl-7-(1H-pyrrole-2-carbonyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate - C₂₁H₂₂N₂O₃ [4.1.0] Ethyl, pyrrole-carbonyl Lower ring strain; unique reactivity Synthetic building block
Bornaprine Hydrochloride (3-diethylamino-propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate) 26908-91-8 C₂₁H₃₁NO₂·HCl [2.2.1] Phenyl, diethylamino-propyl Anticholinergic activity Parkinson’s treatment
Benzyl (2S,6R)-6-methoxy-3,3-dimethyl-7-thioxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate - C₁₆H₁₉NO₃S₂ [3.2.0] Methoxy, thioamide Sulfur-enhanced reactivity Antibiotic analogs

Spectroscopic and Analytical Data

  • NMR : The target compound exhibits distinct ¹H NMR signals at δ 4.36 (m, 1H) and δ 1.82–1.41 (m, 15H) for its bicyclo core and benzyl group .
  • LC-MS : Analogs like tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate show m/z 141 [M−Boc + H]⁺ , confirming fragmentation patterns .
  • Purity : Commercial samples of the benzyl ester are ≥97% pure, validated via HPLC and chiral chromatography .

Biological Activity

Benzyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, also known by its CAS number 2089381-64-4, is a bicyclic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C14_{14}H17_{17}NO3_3
  • Molecular Weight : 247.29 g/mol
  • Purity : 97%
  • IUPAC Name : Benzyl (1S,4R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate .

Antiviral Properties

Research indicates that derivatives of azabicyclo[2.2.1]heptanes exhibit antiviral activity. For instance, compounds structurally related to benzyl 6-hydroxy-2-azabicyclo[2.2.1]heptane have shown effectiveness against various viruses:

  • Coxsackievirus B : Compounds derived from azabicyclo structures demonstrated significant antiviral effects with IC50_{50} values ranging from 18.3 µM to 22 µM against specific viral strains .

The mechanism by which benzyl 6-hydroxy-2-azabicyclo[2.2.1]heptane exerts its biological effects is likely related to its ability to interact with viral proteins or inhibit viral replication processes. The structural features of the compound suggest potential binding sites that could interfere with viral entry or replication.

Synthesis and Evaluation

A study published in 2023 described the synthesis of oxygenated derivatives of azabicyclo[2.2.1]heptanes using palladium-catalyzed reactions, which could potentially yield compounds with enhanced biological activities . The resulting products were subjected to biological evaluation, emphasizing the importance of structural modifications in enhancing antiviral efficacy.

Comparative Studies

A comparative study involving various azabicyclo compounds highlighted the significance of hydroxyl substitutions in enhancing biological activity. Benzyl 6-hydroxy derivatives were noted for their improved solubility and bioavailability compared to their non-hydroxylated counterparts, making them promising candidates for further development .

Data Table: Biological Activity Overview

Compound NameBiological ActivityIC50_{50} (µM)Selectivity Index
Benzyl 6-hydroxy-2-azabicyclo[2.2.1]heptaneAntiviral against CVB18.319.6
Related Azabicyclo CompoundsAntiviral against EMCV22.040.3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 2
Benzyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.